BenchChemオンラインストアへようこそ!

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide

FLT3 kinase inhibition Structure-activity relationship Hinge-region hydrogen bond

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS 868979-12-8) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-thiophene sulfonamide class, with a molecular formula of C14H15N3O2S2 and a molecular weight of 321.4 g/mol. This compound emerged from a structure-based optimization campaign aimed at developing FLT3 kinase inhibitors for acute myeloid leukemia (AML), originating from the NEK2 inhibitor CMP3a.

Molecular Formula C14H15N3O2S2
Molecular Weight 321.41
CAS No. 868979-12-8
Cat. No. B2541401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide
CAS868979-12-8
Molecular FormulaC14H15N3O2S2
Molecular Weight321.41
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H15N3O2S2/c1-11-4-2-8-17-10-12(16-14(11)17)6-7-15-21(18,19)13-5-3-9-20-13/h2-5,8-10,15H,6-7H2,1H3
InChIKeyIIKNYYGZCFNSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS 868979-12-8): A Precision Negative Control Probe for FLT3 Kinase Inhibitor Selectivity Profiling


N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS 868979-12-8) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-thiophene sulfonamide class, with a molecular formula of C14H15N3O2S2 and a molecular weight of 321.4 g/mol [1]. This compound emerged from a structure-based optimization campaign aimed at developing FLT3 kinase inhibitors for acute myeloid leukemia (AML), originating from the NEK2 inhibitor CMP3a [2]. Critically, its defining structural feature—a methyl group at the 8-position of the imidazo[1,2-a]pyridine core—was deliberately introduced to disrupt a key hydrogen bond with Cys694 in the FLT3 hinge region, resulting in a complete loss of enzymatic inhibitory activity [2]. This engineered inactivity transforms the compound from a potential therapeutic lead into a high-value experimental control reagent, uniquely suited for confirming on-target FLT3 engagement and for ruling out off-target contributions from the imidazo[1,2-a]pyridine-thiophene scaffold in cellular assays.

Why Procurement of N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide Cannot Be Substituted with Generic Imidazo[1,2-a]pyridine-thiophene Analogs


The imidazo[1,2-a]pyridine-thiophene sulfonamide chemotype encompasses a broad family of compounds with varying substitution patterns that yield drastically divergent FLT3 kinase inhibition profiles [1]. Compounds lacking the 8-methyl substituent, such as 5e (3-chlorophenyl-substituted, IC50 = 0.053 µM) and 5g (IC50 = 0.31 µM), exhibit potent FLT3 inhibition, while the introduction of an 8-methyl group on the bicyclic ring—as present in CAS 868979-12-8—increases the distance between the imidazo[1,2-a]pyridine N-1 atom and the hinge region Cys694 residue, abolishing the critical hydrogen bond required for kinase binding and causing complete loss of enzymatic activity [1]. Consequently, procurement of a structurally similar FLT3-active analog without confirmatory analytical characterization cannot serve as a valid negative control; only the authentic 8-methylated compound provides the guaranteed inactivity needed for rigorous experimental interpretation. Additionally, variations in the thiophene sulfonamide region (e.g., 5-chloro or 5-ethyl substitution) introduce further confounding pharmacological activities unrelated to the 8-methyl hinge-disruption mechanism [1].

Quantitative Differentiation Evidence for N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS 868979-12-8) Versus FLT3-Active Analogs


Complete Abrogation of FLT3 Kinase Inhibition by 8-Methyl Substitution: Direct Pairwise Comparison with Non-Methylated Analogs

In a direct structure-activity relationship (SAR) study, the introduction of a methyl group at position 8 on the imidazo[1,2-a]pyridine ring—the exact structural feature of CAS 868979-12-8—was shown to increase the distance between the N-1 atom of the bicyclic core and the backbone Cys694 residue of FLT3, resulting in the loss of a critical hydrogen bond. This modification produced a complete loss of FLT3 enzymatic inhibitory activity when comparing the matched molecular pairs 9a → 9c and 9b → 9d [1]. The non-methylated parent compounds (9a, 9b) retain measurable FLT3 inhibition, whereas the 8-methylated derivatives (9c, 9d) are entirely inactive against FLT3 kinase [1]. This binary differential—active versus completely inactive—provides an unambiguous experimental window for dissecting FLT3-dependent versus FLT3-independent pharmacological effects.

FLT3 kinase inhibition Structure-activity relationship Hinge-region hydrogen bond Negative control validation

Comparison of Physicochemical and Drug-Likeness Properties: Benchmarking CAS 868979-12-8 Against the Lead Compound 5o

CAS 868979-12-8 (MW 321.4 g/mol; XLogP3 3.1) is structurally related to the lead FLT3 inhibitor 5o identified in the same medicinal chemistry program, which displays equal anti-proliferative activities against FLT3-ITD, FLT3-ITD/D835Y, and FLT3-ITD/F691L driven AML cell lines [1][2]. While compound 5o is a potent pan-mutant FLT3 inhibitor, its exact structure and physicochemical properties differ from CAS 868979-12-8, reflecting the downstream optimization trajectory after the critical 8-methyl SAR finding. The molecular weight and lipophilicity of CAS 868979-12-8 place it within favorable drug-like chemical space (MW < 500; XLogP3 < 5), meaning that its lack of FLT3 activity is not due to poor permeability or nonspecific aggregation but rather to a specific, engineered structural modification [2]. This property profile also ensures that the compound is suitable for use as a physicochemical matched control in cellular and biochemical assays where solubility and permeability must be comparable to active FLT3 inhibitors.

Drug-likeness Physicochemical properties Lead optimization Procurement quality control

Structural Determinant of Selectivity: Loss of FLT3 Activity While Maintaining Scaffold-Mediated Cellular Entry

The Zhang et al. study demonstrated that while the imidazo[1,2-a]pyridine-thiophene scaffold is essential for cellular penetration and target engagement, the FLT3 inhibitory activity can be completely decoupled from the scaffold by disrupting a single hydrogen bond interaction at the hinge region through 8-methyl substitution [1]. The non-methylated compounds (e.g., 5e, IC50 = 0.053 µM; 5g, IC50 = 0.31 µM) retain potent FLT3 inhibition, whereas the 8-methyl-substituted analogs (9c, 9d) exhibit no measurable FLT3 inhibition, yet are predicted to maintain similar cell permeability based on their comparable physicochemical properties [1][2]. This selective ablation of kinase activity while preserving scaffold integrity is a rare and highly valuable feature for a control compound. In contrast, most kinase inhibitor scaffolds cannot be readily separated from their target activity by a single conservative substitution.

Kinase selectivity Scaffold-mediated cellular entry Negative control design Target engagement confirmation

Optimal Research and Procurement Use Cases for N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS 868979-12-8)


FLT3-Dependent Versus FLT3-Independent Phenotype Dissection in AML Cell Lines

In AML cell lines driven by FLT3-ITD (e.g., MOLM-13, MV4-11), co-treatment experiments pairing a validated FLT3 inhibitor (e.g., gilteritinib or compound 5o) with CAS 868979-12-8 as a negative control can cleanly separate FLT3-mediated anti-proliferative effects from potential off-target cytotoxicity arising from the imidazo[1,2-a]pyridine-thiophene scaffold. Because CAS 868979-12-8 lacks FLT3 inhibitory activity due to its 8-methyl substitution disrupting the Cys694 hinge hydrogen bond [1], any residual anti-proliferative effect observed with this compound can be attributed to FLT3-independent mechanisms, enabling accurate assessment of on-target therapeutic indices.

Selectivity Profiling of Novel FLT3 Inhibitor Candidates Against the Imidazo[1,2-a]pyridine-thiophene Scaffold

Medicinal chemistry teams developing next-generation FLT3 inhibitors can use CAS 868979-12-8 as a scaffold-matched inactive control in broad-panel kinase selectivity screens. When a novel FLT3 inhibitor candidate and CAS 868979-12-8 are tested side-by-side against a panel of 50–100 kinases, any kinases inhibited by both compounds can be flagged as potentially scaffold-driven rather than chemotype-specific off-targets. This application is directly supported by the evidence that 8-methyl substitution completely abrogates FLT3 inhibition while preserving the core scaffold structure [1].

Validation of Cellular Target Engagement Assays (CETSA or NanoBRET) for FLT3 Inhibitors

Cellular thermal shift assays (CETSA) or NanoBRET target engagement assays designed to measure FLT3 occupancy in live cells require a reliably inactive control compound that retains physicochemical properties similar to the active probe. CAS 868979-12-8, with its matched molecular weight (321.4 g/mol) and lipophilicity (XLogP3 3.1) to active FLT3 inhibitors from the same series [2], provides an ideal negative control for establishing baseline thermal stabilization or BRET signal thresholds, ensuring that observed target engagement signals are specific to FLT3 binding and not artifacts of compound-induced cellular stress [1].

In Vivo Pharmacodynamic Control for FLT3 Inhibitor Efficacy Studies in Xenograft Models

In AML xenograft studies evaluating the in vivo efficacy of FLT3 inhibitors, CAS 868979-12-8 can serve as a scaffold-matched vehicle control arm. Its drug-like physicochemical profile (MW < 500, XLogP3 < 5, reasonable hydrogen bonding capacity) [2] suggests adequate oral bioavailability potential for achieving plasma exposures comparable to active analogs. By comparing tumor growth inhibition between the FLT3 inhibitor treatment group and the CAS 868979-12-8 control group, researchers can isolate FLT3-specific anti-tumor effects from any nonspecific effects of the imidazo[1,2-a]pyridine-thiophene scaffold on tumor microenvironment or host metabolism.

Quote Request

Request a Quote for N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.